molecular formula C6H7BrF2O2 B2886087 1,1-Difluoro-1-bromo-4-ethoxy-3-butene-2-one CAS No. 1186025-41-1

1,1-Difluoro-1-bromo-4-ethoxy-3-butene-2-one

Cat. No. B2886087
CAS RN: 1186025-41-1
M. Wt: 229.021
InChI Key: IJKFVLQFHXEEEK-ONEGZZNKSA-N
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Description

“4-Ethoxy-1,1,1-trifluoro-3-buten-2-one” is an organic compound that serves as a trifluoromethyl-containing building block for the preparation of trifluoromethyl-substituted thiophenes, furans, pyrrols, and piperazines .


Synthesis Analysis

The synthesis of “4-Ethoxy-1,1,1-trifluoro-3-buten-2-one” involves a continuous process where raw materials comprising vinyl ethyl ether, triethylamine, and trifluoroacetic anhydride are continuously introduced into a reactor. The product system containing “4-Ethoxy-1,1,1-trifluoro-3-buten-2-one” is obtained from the reaction and is continuously extracted .


Molecular Structure Analysis

The linear formula of “4-Ethoxy-1,1,1-trifluoro-3-buten-2-one” is C2H5OCH=CHCOCF3. It has a molecular weight of 168.11 .


Chemical Reactions Analysis

“4-Ethoxy-1,1,1-trifluoro-3-buten-2-one” reacts with phenylmagnesium bromide to afford ethoxy group substitution products. It also reacts with organozinc compounds to yield products arising from 1,2-addition to the carbonyl group .


Physical And Chemical Properties Analysis

“4-Ethoxy-1,1,1-trifluoro-3-buten-2-one” is a liquid at room temperature. It has a refractive index of 1.406 (lit.), a boiling point of 51-53 °C/12 mmHg (lit.), and a density of 1.18 g/mL at 25 °C (lit.). It should be stored at 2-8°C .

Scientific Research Applications

Synthesis of N-Protected Amino Acids

This compound is utilized in the synthesis of N-protected amino acids, which are crucial intermediates in peptide synthesis. The ethoxy group in the compound can react with amino groups to form protected amino acids, which can then be used to build peptides without reacting with other amino acid units .

Organic Synthesis Intermediates

Due to its reactive bromo and ethoxy groups, 1-bromo-4-ethoxy-1,1-difluorobut-3-en-2-one serves as a versatile intermediate in organic synthesis. It can be used to introduce ethoxy and difluoromethyl groups into target molecules, enhancing their chemical properties for further reactions .

Fluorinated Compound Synthesis

The presence of difluoro groups makes it a valuable starting material for the synthesis of fluorinated organic compounds. These compounds have applications in pharmaceuticals, agrochemicals, and materials science due to their enhanced stability and bioactivity .

Analytical Chemistry

In analytical chemistry, this compound can be used as a standard or reference material in chromatographic analysis, such as HPLC and LC-MS, to identify and quantify similar compounds in various samples .

Medicinal Chemistry Research

Researchers in medicinal chemistry may employ this compound in the design and development of new drugs. Its structure allows for the creation of novel molecules with potential therapeutic effects .

Material Science

In material science, the compound’s ability to undergo various chemical reactions makes it suitable for modifying the surface properties of materials or creating new polymeric materials with specific characteristics .

Agricultural Chemistry

The compound can be used to synthesize new agrochemicals, such as pesticides or herbicides. The fluorine atoms in the molecule can contribute to the development of compounds with improved efficacy and selectivity .

Fluoroalkylamines Synthesis

It may be employed in the synthesis of fluoroalkylamines, which are compounds that have applications in the development of pharmaceuticals and agrochemicals due to their unique biological activities .

Mechanism of Action

Upon heating with triethyl phosphite, “4-Ethoxy-1,1,1-trifluoro-3-buten-2-one” affords a [4+2] cycloaddition product, 2,2,2-triethoxy 2,3-dihydro-3-ethoxy-5-trifluoromethyl-1,2λ5-oxaphospholene, which upon hydrolysis affords a 2-oxo-2-hydroxy-2, 3-dihydro-3-hydroxy 5-trifluoromethyl-1,2λ5-oxaphospholen .

Future Directions

The continuous synthesis method for “4-Ethoxy-1,1,1-trifluoro-3-buten-2-one” offers a rapid, simple, and efficient process. The efficiency of the whole synthesis process is greatly increased, product destruction loss is reduced, and hidden safety hazards during batch production are avoided. After scaling up, there is no amplification effect, and safety and a relatively high synthesis efficiency can still be maintained .

properties

IUPAC Name

(E)-1-bromo-4-ethoxy-1,1-difluorobut-3-en-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrF2O2/c1-2-11-4-3-5(10)6(7,8)9/h3-4H,2H2,1H3/b4-3+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJKFVLQFHXEEEK-ONEGZZNKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC=CC(=O)C(F)(F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCO/C=C/C(=O)C(F)(F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrF2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1-Difluoro-1-bromo-4-ethoxy-3-butene-2-one

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